5,5-Dichloro-1,3-dioxane

Antimicrobial Enterococcus faecalis Biofilm inhibition

5,5-Dichloro-1,3-dioxane (CAS 61423-38-9, molecular formula C4H6Cl2O2, molecular weight 156.995 g/mol) is a chlorinated cyclic acetal belonging to the 1,3-dioxane family, characterized by geminal dichloro substitution at the 5-position of the six-membered ring. The compound typically appears as a colorless to pale yellow liquid with a boiling point of approximately 202°C, refractive index of about 1.469, and calculated LogP of 1.1646.

Molecular Formula C4H6Cl2O2
Molecular Weight 156.99 g/mol
CAS No. 61423-38-9
Cat. No. B15462466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dichloro-1,3-dioxane
CAS61423-38-9
Molecular FormulaC4H6Cl2O2
Molecular Weight156.99 g/mol
Structural Identifiers
SMILESC1C(COCO1)(Cl)Cl
InChIInChI=1S/C4H6Cl2O2/c5-4(6)1-7-3-8-2-4/h1-3H2
InChIKeyBLQNXMDZYXNPCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Dichloro-1,3-dioxane (CAS 61423-38-9): Physical Properties and Structural Classification for Procurement Assessment


5,5-Dichloro-1,3-dioxane (CAS 61423-38-9, molecular formula C4H6Cl2O2, molecular weight 156.995 g/mol) is a chlorinated cyclic acetal belonging to the 1,3-dioxane family, characterized by geminal dichloro substitution at the 5-position of the six-membered ring . The compound typically appears as a colorless to pale yellow liquid with a boiling point of approximately 202°C, refractive index of about 1.469, and calculated LogP of 1.1646 [1]. It is miscible with water and most organic solvents including alcohols, ketones, and aromatic and chlorinated hydrocarbons .

Why 5,5-Dichloro-1,3-dioxane Cannot Be Simply Replaced by Other 1,3-Dioxane Derivatives in Research Applications


In-class substitution of 5,5-dichloro-1,3-dioxane with alternative 1,3-dioxane derivatives (e.g., 5-bromo-5-nitro-1,3-dioxane, 5-alkyl-1,3-dioxanes, or 2-substituted analogs) is not scientifically justified without direct comparative validation due to fundamental differences in physicochemical properties, biological activity profiles, and conformational behavior [1]. The geminal dichloro substitution at the 5-position introduces distinct electronic effects, steric parameters, and hydrogen-bonding characteristics that materially alter antimicrobial activity, reactivity toward nucleophiles, and stereoelectronic gauche effects compared to mono-substituted, 2-substituted, or non-halogenated 1,3-dioxanes [2][3]. Conformational analysis studies demonstrate that 5,5-dichloro substitution significantly influences chair conformation equilibria and electrostatic interactions in ways that differ markedly from other 5-substituents such as methyl, cyano, fluoro, nitro, or methoxy groups [3]. Consequently, procurement specifications for 5,5-dichloro-1,3-dioxane should be treated as compound-specific requirements, not interchangeable class references.

Quantitative Differentiation of 5,5-Dichloro-1,3-dioxane: Comparative Data for Evidence-Based Procurement


Antimicrobial Activity of 5,5-Dichloro-1,3-dioxane Against Enterococcus faecalis: IC50 and Biofilm Inhibition Data

5,5-Dichloro-1,3-dioxane demonstrates quantifiable antimicrobial activity against Enterococcus faecalis as assessed by biofilm inhibition and broth microdilution assays [1][2]. In a biofilm formation inhibition assay with crystal violet staining after 20 hours, the compound exhibited an IC50 value of 1.87 × 10⁵ nM [1]. In broth microdilution assays against both vancomycin-sensitive (E. faecalis 12-5 and ATCC 29212) and vancomycin-resistant (ATCC 51299 and 09-9) strains after 18 hours, the compound consistently showed IC50 values of 3.20 × 10⁴ nM [2]. While direct head-to-head comparator data for structurally analogous 1,3-dioxanes under identical assay conditions is not available in the source literature, the compound's activity profile against E. faecalis (including vancomycin-resistant strains) establishes a quantifiable baseline for procurement decisions in antimicrobial research applications.

Antimicrobial Enterococcus faecalis Biofilm inhibition

Acute Oral Toxicity of 5,5-Dichloro-1,3-dioxane: LD50 Safety Threshold for Laboratory Handling

Safety data sheets for 5,5-dichloro-1,3-dioxane report an acute oral toxicity LD50 value of >2,000 mg/kg in rats [1][2]. According to the SDS documentation, the product has not been directly tested; the statement is derived from the properties of individual components [1]. Additional safety characterizations indicate the compound is not considered a carcinogen by IARC, ACGIH, NTP, or OSHA, is not expected to cause reproductive or developmental effects, and is not classified for specific target organ toxicity (single or repeated exposure) [2]. No direct comparator toxicity data for structurally analogous 1,3-dioxane derivatives (e.g., 5-bromo-5-nitro-1,3-dioxane or 2-substituted 1,3-dioxanes) is available in the source SDS documentation to enable quantitative head-to-head comparison.

Toxicology Safety LD50

Reactivity of 5,5-Dichloro-1,3-dioxane as a Chlorinated Synthetic Building Block

5,5-Dichloro-1,3-dioxane functions as a versatile electrophilic building block in organic synthesis due to the reactivity of its geminal dichloro substituents toward nucleophilic substitution . The chlorine atoms at the 5-position serve as leaving groups, enabling nucleophilic displacement under basic conditions to yield diverse substituted dioxane derivatives . This reactivity profile is broadly characteristic of chlorinated 1,3-dioxanes synthesized from methylallyl chloride and isocrotyl chloride via condensation with paraformaldehyde in the presence of KU-2 cation-exchange resin [1]. However, quantitative comparative data on reaction rates, yields, or selectivity versus other halogenated 1,3-dioxanes (e.g., 5-bromo-5-nitro-1,3-dioxane, 2-substituted chlorinated analogs) under identical experimental conditions is not available in the source literature to enable direct head-to-head differentiation.

Synthetic chemistry Nucleophilic substitution Building block

Solvent Compatibility and Physical Form of 5,5-Dichloro-1,3-dioxane for Formulation and Reaction Design

5,5-Dichloro-1,3-dioxane exhibits broad solvent miscibility, being miscible with water and most organic solvents including alcohols, ketones, and aromatic and chlorinated hydrocarbons . Physical property data from multiple sources show variation in reported values: boiling point ranges from approximately 75°C (at 1.01 kPa) to 202°C (atmospheric), refractive index approximately 1.469, density approximately 1.25-1.5 g/cm³, and melting point approximately -15°C [1]. This variability underscores the importance of verifying physical property specifications with individual vendors prior to procurement. The compound appears as a clear, colorless to slightly yellow liquid . No direct comparator data for solvent miscibility profiles of structurally analogous 1,3-dioxane derivatives under standardized conditions is available in the source technical datasheets.

Solubility Formulation Physical properties

Evidence-Based Application Scenarios for 5,5-Dichloro-1,3-dioxane in Research and Industrial Settings


Antimicrobial Screening and Chemical Biology Research Targeting Enterococcus faecalis

5,5-Dichloro-1,3-dioxane can be deployed in antimicrobial screening programs and chemical biology investigations focused on Enterococcus faecalis, including vancomycin-resistant strains [1][2]. The compound has demonstrated quantifiable activity in both biofilm inhibition assays (IC50: 1.87 × 10⁵ nM, 20 hours, crystal violet staining) and broth microdilution assays against multiple E. faecalis strains (IC50: 3.20 × 10⁴ nM, 18 hours) [1][2]. Researchers investigating novel antimicrobial scaffolds or structure-activity relationships in the 1,3-dioxane chemical space may use this compound as a reference point or starting material for further derivatization. Procurement in this context should prioritize vendors providing certificates of analysis with verified purity specifications, as antimicrobial activity may be concentration-dependent and impurity profiles could confound biological interpretation [1][2].

Synthetic Chemistry: Electrophilic Building Block for Nucleophilic Substitution

In synthetic organic chemistry laboratories, 5,5-dichloro-1,3-dioxane serves as an electrophilic building block for the construction of more complex molecular architectures via nucleophilic substitution at the 5-position chloro substituents . The compound's reactivity toward nucleophiles under basic conditions enables the synthesis of diverse 5-substituted 1,3-dioxane derivatives, which may have applications in pharmaceutical intermediate synthesis, agrochemical development, or materials chemistry [3]. The geminal dichloro substitution pattern provides a distinct electronic environment compared to mono-chlorinated or 2-substituted 1,3-dioxanes, offering synthetic chemists a specific tool for introducing functionality at the 5-position. Procurement for synthetic applications should verify boiling point specifications (reported range 75-202°C depending on pressure) and solvent miscibility profiles (miscible with water and common organic solvents) to ensure compatibility with intended reaction conditions [4].

Formulation Development Requiring Broad Solvent Compatibility

For formulation development, chemical process optimization, or analytical method development where broad solvent compatibility is required, 5,5-dichloro-1,3-dioxane offers practical advantages due to its miscibility with water and a wide range of organic solvents including alcohols, ketones, and aromatic and chlorinated hydrocarbons . This solubility profile enables flexible selection of reaction media, extraction solvents, or formulation vehicles in research and development workflows. The compound's liquid physical form (clear, colorless to slightly yellow liquid) facilitates handling and accurate dispensing in laboratory settings . Procurement decisions should account for the variability in reported physical property values across different sources and vendors (e.g., boiling point ranges, density values), and users are advised to confirm specific lot specifications with suppliers prior to experimental use [4].

Safety-Conscious Laboratory Procurement for Routine Research Use

In academic, government, and industrial research laboratories with standard chemical hygiene protocols, 5,5-dichloro-1,3-dioxane can be procured and handled with routine laboratory safety practices based on its established safety profile [5][6]. The compound's acute oral toxicity LD50 exceeds 2,000 mg/kg in rats, placing it in a relatively low acute toxicity category under GHS classification frameworks [5]. Additional safety data indicates the compound is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA, is not expected to cause reproductive or developmental effects, and is not classified for specific target organ toxicity (single or repeated exposure) [6]. However, standard precautions apply: the compound may cause eye, skin, and respiratory tract irritation, and repeated or prolonged inhalation of dust may lead to chronic respiratory irritation [5]. Procurement for safety-sensitive applications should include review of vendor-provided Safety Data Sheets to verify lot-specific hazard classifications and handling recommendations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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